molecular formula C15H17N3O2 B7120993 N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide

N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide

Cat. No.: B7120993
M. Wt: 271.31 g/mol
InChI Key: XWUYRVGGPUSGLI-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrazole ring, a benzamide moiety, and an oxolane ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-7-14(18-17-10)16-15(19)12-4-2-3-11(8-12)13-5-6-20-9-13/h2-4,7-8,13H,5-6,9H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUYRVGGPUSGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2=CC=CC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, using reagents like benzoyl chloride and a base such as triethylamine.

    Incorporation of the Oxolane Ring: The oxolane ring can be added through nucleophilic substitution reactions, using appropriate oxolane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-pyrazol-3-yl)benzamide: Lacks the methyl and oxolane groups, which might affect its biological activity.

    3-(oxolan-3-yl)benzamide: Does not have the pyrazole ring, potentially altering its chemical properties.

Uniqueness

N-(5-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)benzamide is unique due to the presence of both the pyrazole and oxolane rings, which can confer distinct chemical reactivity and biological activity compared to its analogs.

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